2,6-Diiodo-4-vinylphenyl Acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H8I2O2 |
|---|---|
Molecular Weight |
413.98 g/mol |
IUPAC Name |
(4-ethenyl-2,6-diiodophenyl) acetate |
InChI |
InChI=1S/C10H8I2O2/c1-3-7-4-8(11)10(9(12)5-7)14-6(2)13/h3-5H,1H2,2H3 |
InChI Key |
FNIKIZHFFLPQJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1I)C=C)I |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2,6 Diiodo 4 Vinylphenyl Acetate in Organic Transformations
Cross-Coupling Reactions Involving Aromatic Diiodides
Aromatic diiodides are valuable building blocks in organic synthesis, allowing for the sequential and selective formation of multiple carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I bonds can often be exploited to achieve regioselective functionalization.
Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura, Sonogashira, Heck, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules. youtube.com The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl. wikipedia.org In diiodo systems, the electronic and steric environment around each iodine atom can influence the order and rate of reaction.
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with an organometallic reagent (in the case of Suzuki-Miyaura and Stille couplings) or interaction with an alkyne or alkene (in Sonogashira and Heck couplings), and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org
The choice of ligand coordinated to the palladium center is crucial in controlling the reactivity and selectivity of cross-coupling reactions. beilstein-journals.org Ligands can influence the rate of oxidative addition, transmetalation, and reductive elimination, as well as the stability of the catalytic species.
For instance, in Suzuki-Miyaura couplings, the use of different phosphine (B1218219) ligands can lead to either retention or inversion of configuration in the coupling of vinyl triflates. beilstein-journals.org While tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often promotes retention, other catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) can favor inversion. beilstein-journals.org The steric and electronic properties of the ligand play a significant role in determining the outcome of the reaction.
Table 1: Effect of Different Catalysts on Product Ratios in a Suzuki-Miyaura Coupling nih.gov
| Entry | Catalyst (10 mol %) | Yield (%) | Product Ratio (Retention:Inversion) |
| 1 | Pd(PPh₃)₄ | 70 | 93:7 |
| 2 | PdCl₂(PPh₃)₂ | 80 | 81:19 |
| 3 | 2-(2'-di-tert-butylphosphine)biphenylpalladium(II) acetate (B1210297) | 42 | 83:17 |
| 4 | Pd(t-Bu₃P)₂ | 46 | 48:52 |
| 5 | Pd(dtbpf)Cl₂ | 66 | 33:67 |
| 6 | Pd(dppf)Cl₂ | 70 | 29:71 |
| 7 | Pd(acac)₂ | 34 | 24:76 |
| 8 | Pd(dba)₂ | 23 | 22:78 |
| 9 | Pd(OAc)₂(PPh₃)₂ | 11 | 18:82 |
This table is for illustrative purposes and shows the effect of various palladium catalysts on the stereochemical outcome of a Suzuki-Miyaura reaction, highlighting the importance of ligand choice. nih.gov
N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands in palladium-catalyzed cross-couplings, often exhibiting high stability and activity. libretexts.org
In molecules containing multiple reactive sites, such as 2,6-diiodo-4-vinylphenyl acetate, achieving selectivity is a key challenge. youtube.comyoutube.comyoutube.comRegioselectivity refers to the preferential reaction at one position over another, while chemoselectivity involves the selective reaction of one functional group in the presence of others. youtube.comyoutube.comyoutube.com
For diiodoaryl compounds, the first coupling reaction typically occurs at the more reactive C-I bond. The reactivity can be influenced by steric hindrance and electronic effects. In the case of 2,6-diiodophenyl derivatives, the iodine atoms are in sterically hindered positions, which can affect the rate of oxidative addition. The electronic nature of the substituents on the aromatic ring also plays a crucial role.
In palladium-catalyzed cross-coupling reactions of dihaloarenes, mono-functionalization can often be achieved by controlling the stoichiometry of the reagents and the reaction conditions. For example, in the Heck reaction of dibromonaphthyl derivatives, mono-arylvinylation can be favored by using a larger solvent volume and a higher ratio of the haloarene to the vinyl partner. nih.gov
The differential reactivity of the two C-I bonds in this compound can potentially be exploited for sequential, site-selective cross-coupling reactions, allowing for the synthesis of unsymmetrically substituted aromatic compounds.
Copper-Catalyzed Coupling Reactions
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods. yale.edu These reactions are particularly useful for forming carbon-oxygen and carbon-nitrogen bonds. While traditionally requiring harsh reaction conditions, significant progress has been made in developing milder, more efficient copper-catalyzed protocols.
In the context of diiodoaromatic compounds, copper catalysis can offer different selectivity patterns compared to palladium. The mechanism of copper-catalyzed couplings is distinct from that of palladium-catalyzed reactions and is thought to involve single-electron transfer (SET) pathways or oxidative addition/reductive elimination cycles at the copper center. The choice of ligand is also critical in copper-catalyzed reactions, with nitrogen- and oxygen-based ligands often being employed. yale.edu
Other Metal-Mediated Coupling Strategies
Besides palladium and copper, other transition metals like nickel and gold have been employed in cross-coupling reactions. youtube.comresearchgate.net Nickel catalysts, for instance, are often more cost-effective than palladium and can exhibit unique reactivity. youtube.com Gold catalysis has been utilized in Sonogashira-type couplings, particularly with arenediazonium salts as alternatives to aryl halides. wikipedia.org
Transformations Involving the Vinyl Group
The vinyl group in this compound is another site of reactivity that can be selectively functionalized. The reactivity of the vinyl group can be influenced by the presence of the two bulky iodine atoms and the electron-donating acetoxy group.
Transformations such as Heck reactions can occur at the vinyl group. nih.gov Additionally, the vinyl group can participate in various addition reactions, polymerization processes, and metathesis reactions, further expanding the synthetic utility of this compound. The electronic nature of the aromatic ring, influenced by the iodo and acetoxy substituents, will affect the reactivity of the vinyl double bond towards electrophilic and radical additions.
Polymerization Reactions of this compound as a Monomer
The presence of a vinyl group strongly indicates that this compound could serve as a monomer in polymerization reactions. The resulting polymers would be of significant interest due to the potential for post-polymerization modification at the iodine and acetate sites. However, no experimental studies have been published to date.
Radical Polymerization Studies
No studies on the radical polymerization of this compound have been reported. Such investigations would be crucial to determine the feasibility of polymer formation, the achievable molecular weights, and the dispersity of the resulting polymers. The steric hindrance imposed by the two large iodine atoms ortho to the vinyl group might be expected to significantly influence the polymerization kinetics and the properties of the final polymer, but this remains a matter of speculation without experimental data.
Controlled Polymerization Techniques (e.g., RAFT, ATRP)
There is no available research on the application of controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP), to this compound. These methods would be essential for synthesizing well-defined polymers with controlled architectures, which could have applications in advanced materials science.
Copolymerization with Other Monomers
The potential of this compound as a comonomer in copolymerization reactions has not been explored. Studies in this area would provide valuable insights into its reactivity ratios with other common monomers and the properties of the resulting copolymers.
Cycloaddition Reactions (e.g., Diels-Alder)
The vinyl group of this compound is, in principle, capable of participating in cycloaddition reactions such as the Diels-Alder reaction. These reactions would offer a pathway to complex cyclic structures. However, no research has been published detailing the use of this compound as a dienophile or in other cycloaddition processes.
Hydrofunctionalization and Other Addition Reactions
Investigations into the hydrofunctionalization or other addition reactions across the vinyl double bond of this compound are also absent from the scientific literature. Such reactions could provide routes to a variety of functionalized derivatives, but their feasibility and outcomes have not been experimentally determined.
Reactivity of the Acetate Moiety and its Derivatives
The acetate group in this compound represents another potential site for chemical modification, such as hydrolysis to the corresponding phenol (B47542). This would unmask a reactive hydroxyl group, opening up further avenues for derivatization. Nevertheless, specific studies on the reactivity of the acetate moiety in this particular compound, including kinetic and mechanistic details of its hydrolysis or other transformations, have not been documented.
Selective Deacetylation for Phenol Unmasking
The selective removal of the acetyl group from this compound to reveal the corresponding phenol is a critical transformation. This unmasking allows for subsequent reactions at the hydroxyl functionality, expanding the synthetic utility of the di-iodinated vinylphenyl core. The presence of other reactive sites, namely the vinyl group and the carbon-iodine bonds, necessitates the use of mild and selective deacetylation conditions to avoid unwanted side reactions.
Common methods for acetate deprotection, such as hydrolysis under basic or acidic conditions, can be employed. However, careful optimization of reaction parameters is crucial to prevent polymerization of the vinyl group or competing reactions at the iodinated positions.
Table 1: Representative Conditions for Selective Deacetylation
| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| Sodium Hydroxide (B78521) | Methanol/Water | 25 | 2 | >95 |
| Potassium Carbonate | Methanol | 25 | 4 | >90 |
| Hydrochloric Acid | Dioxane/Water | 50 | 1 | >90 |
Note: The data in this table is illustrative and based on general knowledge of deacetylation reactions. Specific experimental data for this compound was not available in the searched literature.
Transesterification and Other Ester Functionalizations
Beyond simple deacetylation, the acetate group of this compound can undergo transesterification to introduce different ester functionalities. This allows for the tuning of the compound's physical and chemical properties. The reaction typically involves treatment with an alcohol in the presence of an acid or base catalyst. The equilibrium nature of transesterification often requires the use of a large excess of the desired alcohol or the removal of the liberated acetic acid or ethyl acetate to drive the reaction to completion.
Furthermore, other ester functionalizations, such as aminolysis to form amides, can be envisioned, further diversifying the range of accessible derivatives from this platform molecule.
Multi-Component Reactions and Complex Cascade Processes with this compound
The concurrent presence of a vinyl group and two iodine atoms makes this compound an intriguing candidate for multi-component reactions (MCRs) and complex cascade processes. nih.govdiva-portal.orgencyclopedia.pub MCRs, where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.govencyclopedia.pub
While specific examples of MCRs involving this compound are not extensively documented in the reviewed literature, its structure suggests potential participation in various known MCRs. For instance, the vinyl group could act as a dienophile or a Michael acceptor, while the carbon-iodine bonds could be activated for cross-coupling reactions within a one-pot sequence.
Cascade reactions, which involve a series of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, are also a promising area for this substrate. 20.210.105 A hypothetical cascade could involve an initial Heck reaction at one of the C-I bonds, followed by an intramolecular cyclization involving the vinyl group. The design of such cascades allows for the rapid construction of complex molecular architectures from a relatively simple starting material. 20.210.105
Computational Chemistry and Mechanistic Elucidation Studies
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to understand the reactivity and reaction mechanisms of molecules like this compound.
Density Functional Theory (DFT) Calculations for Reaction Pathways
DFT calculations can be employed to model the potential energy surfaces of reactions involving this compound. researchgate.net This allows for the theoretical investigation of various reaction pathways, helping to predict the most likely course of a transformation. For example, in a palladium-catalyzed cross-coupling reaction, DFT can be used to calculate the energies of the oxidative addition, transmetalation, and reductive elimination steps, providing a detailed mechanistic picture. These calculations are invaluable for understanding the factors that control reaction outcomes and for designing more efficient synthetic routes. researchgate.net
Transition State Analysis and Energy Landscapes
A key aspect of mechanistic studies is the identification and characterization of transition states. DFT calculations can be used to locate the transition state structures for elementary reaction steps and to determine their corresponding activation energies. This information is crucial for understanding the kinetics of a reaction and for explaining observed selectivities. By mapping out the entire energy landscape, including intermediates and transition states, a comprehensive understanding of the reaction mechanism can be achieved.
Prediction of Regio- and Stereoselectivity in Complex Systems
For a molecule with multiple reactive sites like this compound, predicting the regio- and stereoselectivity of a reaction is a significant challenge. Computational models can be highly effective in this regard. nih.govnih.gov By comparing the activation energies for competing reaction pathways leading to different regio- or stereoisomers, it is often possible to predict the major product of a reaction. chemrxiv.org This predictive power is particularly valuable in the context of complex molecule synthesis, where experimental screening of reaction conditions can be time-consuming and resource-intensive. nih.govnih.gov
Applications of 2,6 Diiodo 4 Vinylphenyl Acetate in Advanced Materials and Organic Synthesis Research
Precursor in Functional Polymer Synthesis
2,6-Diiodo-4-vinylphenyl acetate (B1210297) is a versatile monomer that holds significant potential in the synthesis of functional polymers. Its unique structure, featuring a polymerizable vinyl group and reactive iodine atoms, allows for the creation of polymers with tailored properties and the implementation of post-polymerization modifications.
Synthesis of Halogenated Polymers with Tunable Properties
The presence of two iodine atoms on the phenyl ring of 2,6-diiodo-4-vinylphenyl acetate makes it an ideal candidate for the synthesis of halogenated polymers. These polymers are of interest due to their inherent properties such as high refractive index, flame retardancy, and increased density. The polymerization of this monomer, typically through radical polymerization of the vinyl group, would yield poly(this compound).
The properties of the resulting halogenated polymers can be fine-tuned in several ways. rsc.org Copolymerization of this compound with other vinyl monomers allows for the precise control of the halogen content in the final polymer, thereby modulating its refractive index, thermal stability, and solubility. For instance, copolymerization with styrene (B11656) or acrylates could lead to a range of materials with properties intermediate between the respective homopolymers. chemrxiv.org The bulky iodine atoms can also influence the polymer's chain stiffness and glass transition temperature.
Table 1: Potential Copolymers of this compound and Their Tunable Properties
| Comonomer | Potential Polymer Property to Tune | Rationale |
| Styrene | Refractive Index, Thermal Stability | Incorporation of a less dense, non-halogenated monomer. |
| Methyl Methacrylate | Optical Clarity, Mechanical Properties | Combining the properties of a halogenated aromatic with a common acrylate. |
| N-vinylpyrrolidone | Solubility, Biocompatibility | Introduction of a hydrophilic comonomer. |
This table presents hypothetical copolymerization strategies to illustrate the concept of property tuning.
Development of Photoresist Materials and Other Optoelectronic Polymers
The diiodo-vinylphenyl acetate structure is a promising scaffold for the development of advanced photoresist materials and optoelectronic polymers. nih.gov In photoresist applications, the presence of heavy iodine atoms can enhance the polymer's sensitivity to high-energy radiation, such as X-rays or electron beams. The vinyl group allows for its incorporation into polymer chains through well-established polymerization techniques.
Furthermore, the iodinated aromatic ring can be a key component in designing polymers with high refractive indices, which are crucial for applications in optical adhesives, anti-reflective coatings, and encapsulants for light-emitting diodes (LEDs). The ability to modify the iodine atoms through post-polymerization reactions opens up avenues for creating even more complex and functional optoelectronic materials. tue.nl For example, cross-coupling reactions could introduce chromophores or other functional moieties to the polymer backbone.
Post-Polymerization Modification Strategies via Halogen or Vinyl Groups
One of the most significant advantages of polymers derived from this compound is the potential for extensive post-polymerization modification. rsc.orgnih.gov This approach allows for the synthesis of a single "scaffold" polymer that can then be diversified into a library of functional materials. nih.gov
The reactive sites available for modification are the C-I bonds and the unreacted vinyl groups (if any remain after polymerization, or if introduced through copolymerization).
Modification via Halogen Groups: The iodine atoms are susceptible to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions enable the introduction of a wide range of functional groups, including alkyl chains, aromatic rings, and conjugated systems, onto the polymer side chains. rsc.org This strategy can be used to alter the polymer's solubility, thermal properties, and electronic characteristics.
Modification via Vinyl Groups: The vinyl group is amenable to several "click" chemistry reactions, most notably the thiol-ene reaction. rsc.orgitu.edu.tr This highly efficient and orthogonal reaction allows for the attachment of various thiol-containing molecules, including biomolecules, fluorescent dyes, and other functional polymers, under mild conditions. rsc.org
Table 2: Examples of Post-Polymerization Modification Reactions
| Reactive Group | Reaction Type | Reagent Example | Potential Functionalization |
| Iodine | Suzuki Coupling | Phenylboronic acid | Increased refractive index, thermal stability |
| Iodine | Sonogashira Coupling | Phenylacetylene | Introduction of conjugated systems for electronic applications |
| Vinyl | Thiol-ene "Click" | 1-Dodecanethiol | Increased hydrophobicity, altered solubility |
| Vinyl | Michael Addition | Butylamine | Introduction of amine functionality for further reactions |
This table provides illustrative examples of potential post-polymerization modification strategies.
Building Block for Complex Organic Molecules
Beyond polymer science, this compound serves as a valuable building block for the synthesis of intricate organic structures, leveraging its multiple reactive sites. chemscene.com
Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Extended π-Systems
The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems is a significant area of research due to their interesting electronic and photophysical properties. iupac.orgresearchgate.net this compound can be a key precursor in the construction of such molecules.
The two iodine atoms can participate in intramolecular or intermolecular coupling reactions to form new aromatic rings. For example, transition-metal-catalyzed reactions could be employed to stitch multiple units of the molecule together, leading to the formation of larger, planar aromatic systems. iupac.org The vinyl group can also be utilized in cycloaddition reactions, such as the Diels-Alder reaction, to build up the polycyclic framework. core.ac.uknih.gov
Synthesis of Macrocycles and Molecular Cages
The trifunctional nature of this compound makes it an attractive starting material for the synthesis of macrocycles and molecular cages. researchgate.net These structures are of interest for their ability to encapsulate guest molecules, acting as sensors, catalysts, or drug delivery vehicles. rsc.org
By carefully choosing reaction conditions and complementary reactants, the iodine and vinyl groups can be made to react in a controlled manner to form large ring structures. For instance, a Sonogashira coupling with a di-alkyne could lead to the formation of a macrocycle. Alternatively, intermolecular coupling reactions followed by a ring-closing metathesis involving the vinyl groups could also be a viable strategy for macrocyclization. cam.ac.uknih.gov The acetate group can be hydrolyzed to a phenol (B47542), providing an additional site for functionalization or participation in cyclization reactions.
Ligand Synthesis for Catalysis
The synthesis of phosphine (B1218219) ligands is a cornerstone of catalysis, with phosphines serving as crucial components in a vast array of transition-metal catalyzed reactions. organic-chemistry.orgresearchgate.netnih.gov Aryl halides, particularly iodides, are common precursors for the formation of carbon-phosphorus bonds. liv.ac.uk This is typically achieved through reaction with a phosphorus nucleophile, such as a metal phosphide, or via cross-coupling reactions.
Given the structure of this compound, it could theoretically serve as a precursor for novel phosphine ligands. The two iodine atoms could be substituted with phosphine groups to create a bidentate "pincer" type ligand, with the vinylphenyl backbone potentially influencing the steric and electronic properties of the resulting metal complex. However, no specific examples of such a synthesis or the application of the resulting ligands in catalysis have been reported in the reviewed literature.
Contributions to Methodology Development in Synthetic Chemistry
The presence of two carbon-iodine bonds and a vinyl group suggests that this compound could be a valuable substrate in the development of new synthetic methodologies, particularly in the realm of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Stille couplings. researchgate.netub.edu These reactions are powerful tools for the formation of carbon-carbon bonds.
The differential reactivity of the two iodine atoms, potentially influenced by the electronic effects of the vinyl and acetate groups, could allow for sequential, site-selective cross-coupling reactions. This would enable the controlled introduction of different substituents, leading to complex molecular architectures from a single starting material. The vinyl group could also participate in various transformations, such as Heck reactions or metathesis. While the potential exists, specific studies detailing the use of this compound to develop and showcase new synthetic methods are not available.
Integration into Supramolecular Assemblies (e.g., via Halogen Bonding)
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor), interacting with a Lewis base (a halogen bond acceptor). researchgate.net The strength of this interaction increases with the polarizability of the halogen atom, making iodine an excellent halogen bond donor. nih.gov Di- and poly-iodinated aromatic compounds are frequently used as building blocks for the construction of supramolecular assemblies through halogen bonding. nih.govdiva-portal.org
The two iodine atoms of this compound are well-positioned to act as halogen bond donors, potentially directing the self-assembly of the molecule into one-, two-, or three-dimensional networks when co-crystallized with suitable halogen bond acceptors (e.g., pyridines, N-oxides). The vinyl group could also be exploited to form polymeric materials where halogen bonding plays a role in defining the polymer's solid-state structure and properties. While the principles of crystal engineering suggest this possibility, there are no published crystal structures or detailed studies of supramolecular assemblies involving this compound.
Advanced Analytical Techniques for Elucidation of Reaction Products and Processes Excluding Basic Compound Identification
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Products and Intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including "2,6-Diiodo-4-vinylphenyl Acetate". Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl ring, the protons of the vinyl group, and the protons of the acetyl group would all resonate at characteristic chemical shifts. The coupling patterns between adjacent protons would further aid in the assignment of the structure. For instance, the vinyl group would likely exhibit a complex splitting pattern (e.g., a DDX system) due to the geminal, cis, and trans couplings between the vinyl protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The carbon atoms of the carbonyl group in the acetate (B1210297), the carbons of the phenyl ring (with those bearing iodine atoms showing significantly different shifts), the vinyl carbons, and the methyl carbon of the acetate group would all appear at distinct chemical shifts.
While specific, experimentally obtained NMR data for "this compound" is not readily found in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of similar structures.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Reaction Monitoring
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For "this compound," with a molecular formula of C₁₀H₈I₂O₂ and a molecular weight of 413.98 g/mol , the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 414.
The high-resolution mass spectrum would provide the exact mass of the molecular ion, confirming the elemental composition. The isotopic pattern of the molecular ion peak would be characteristic due to the presence of two iodine atoms.
Fragmentation Pattern: Electron ionization mass spectrometry (EI-MS) would likely induce fragmentation of the molecule. Key fragmentation pathways could include the loss of the acetyl group, the vinyl group, or iodine atoms, leading to the formation of characteristic fragment ions. The analysis of these fragments would provide further confirmation of the compound's structure.
During a chemical reaction involving "this compound," MS can be used to monitor the progress of the reaction by observing the disappearance of the reactant's molecular ion peak and the appearance of the product's molecular ion peak.
Infrared (IR) and Raman Spectroscopy for Functional Group Transformations
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. The analysis of the vibrational spectra of "this compound" would reveal characteristic absorption or scattering bands corresponding to its key structural motifs.
Expected Vibrational Bands:
C=O Stretch: A strong absorption band in the IR spectrum, typically in the region of 1760-1730 cm⁻¹, would be indicative of the carbonyl group of the acetate ester.
C-O Stretch: The C-O stretching vibrations of the acetate group would appear in the fingerprint region, typically between 1300-1000 cm⁻¹.
C=C Stretch: The stretching vibration of the vinyl group's C=C double bond would be expected to show a band around 1630 cm⁻¹. The aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.
C-H Stretch: The C-H stretching vibrations of the aromatic and vinyl protons would be observed above 3000 cm⁻¹, while the C-H stretching of the methyl group would be just below 3000 cm⁻¹.
C-I Stretch: The carbon-iodine stretching vibrations would appear at lower frequencies, typically in the range of 600-500 cm⁻¹.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C=C and C-I bonds. During a reaction, changes in the functional groups, such as the conversion of the vinyl group or the hydrolysis of the acetate ester, would be readily detectable by the appearance or disappearance of their characteristic vibrational bands in the IR and Raman spectra.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If "this compound" can be obtained as a single crystal of sufficient quality, X-ray diffraction analysis would provide a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The preferred conformation of the molecule in the solid state, including the orientation of the acetate and vinyl groups relative to the phenyl ring.
Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, including any non-covalent interactions such as halogen bonding or π-π stacking.
This technique is unparalleled in its ability to provide an exact and unambiguous structural determination. However, its application is contingent on the ability to grow suitable single crystals of the compound.
Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring (e.g., GC-MS, HPLC)
Chromatographic techniques are essential for separating the components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like "this compound." A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective for its analysis. The retention time of the compound would be a characteristic property under specific chromatographic conditions. HPLC coupled with a UV detector would be suitable for quantitative analysis, as the aromatic ring and vinyl group would exhibit strong UV absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS): For a compound with sufficient volatility and thermal stability, GC-MS is a powerful tool for separation and identification. The compound would be separated from impurities on a capillary GC column, and the eluted components would be directly introduced into a mass spectrometer for identification based on their mass spectra and fragmentation patterns.
Both HPLC and GC-MS are invaluable for monitoring the progress of a reaction involving "this compound." By taking aliquots of the reaction mixture at different time intervals and analyzing them, one can determine the consumption of the starting material and the formation of the product, thereby optimizing the reaction conditions.
Future Research Directions and Unexplored Avenues for 2,6 Diiodo 4 Vinylphenyl Acetate
Development of Novel Catalytic Systems for its Transformations
The di-iodoaryl functionality of 2,6-Diiodo-4-vinylphenyl acetate (B1210297) is a prime target for a multitude of catalytic cross-coupling reactions, opening the door to a vast array of molecular architectures. Future research should focus on developing novel and efficient catalytic systems to selectively transform this molecule.
The two iodine atoms, positioned ortho to the acetate group, offer opportunities for sequential and site-selective cross-coupling reactions. Investigating palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination would be a logical starting point. dakenchem.comgoogle.comtcichemicals.com The steric hindrance provided by the ortho-iodine atoms could lead to unique selectivity and reactivity compared to less substituted dihaloarenes. dakenchem.com Research into ligands that can facilitate coupling at these hindered positions will be crucial.
Furthermore, the development of catalytic systems that can differentiate between the two iodine atoms would enable the synthesis of complex, non-symmetrical molecules. This could involve the use of catalysts with specific steric or electronic properties or the strategic use of reaction conditions to favor mono-functionalization.
Exploration of Bio-Inspired Synthetic Pathways and Bioconjugation Opportunities
The vinyl group and the carbon-iodine bonds present intriguing possibilities for bio-inspired synthesis and bioconjugation. The vinyl group is a known participant in various biological and bio-inspired polymerization processes. echemi.comlookchem.com Future studies could explore the enzymatic polymerization of 2,6-Diiodo-4-vinylphenyl acetate to create novel biocompatible or biodegradable polymers.
The presence of iodine atoms offers a handle for bioconjugation. Hypervalent iodine chemistry has been successfully employed for the modification of biomolecules, particularly tyrosine residues. google.comchemscene.com Research could be directed towards developing methods to conjugate this compound to peptides, proteins, or other biomolecules. drpress.org This could lead to the creation of novel probes, imaging agents, or targeted drug delivery systems. The high atomic number of iodine could also be exploited for applications in X-ray imaging or radiotherapy.
Integration into Advanced Smart Materials and Responsive Systems
The inherent functionalities of this compound make it an excellent candidate for the creation of advanced smart materials. Its vinyl group allows for its incorporation into polymer backbones, while the iodine and acetate groups can impart responsive properties.
A particularly promising application lies in the field of photoresists for advanced lithography, such as extreme ultraviolet (EUV) lithography. researchgate.netdrpress.orggoogle.com Iodine-containing polymers are known to exhibit high absorption of EUV radiation, which can lead to enhanced sensitivity in photoresists. guidechem.com Future work should focus on the synthesis and characterization of polymers derived from this compound for this purpose.
Beyond photoresists, the hydrolysis of the acetate group to a phenol (B47542) after polymerization could be used to alter the material's properties, such as its solubility or its ability to coordinate with metal ions. This could be exploited to create stimuli-responsive materials that change their characteristics in response to pH changes. The di-iodoaryl moiety could also be functionalized post-polymerization to introduce other responsive groups, leading to materials that can react to a variety of stimuli.
Sustainable and Scalable Synthetic Approaches for Industrial Relevance
For this compound to find widespread application, the development of sustainable and scalable synthetic methods is paramount. A known synthesis route involves the iodination of p-hydroxybenzaldehyde, followed by a Wittig reaction to introduce the vinyl group, and subsequent acetylation. While effective, future research should aim to improve the green credentials and industrial viability of this process.
This includes exploring greener iodination methods that avoid harsh reagents and minimize waste. allresist.comwikipedia.orgchemicalbook.com For the Wittig reaction, investigating catalytic variants or flow chemistry approaches could enhance efficiency and scalability. cornell.edu The use of more environmentally benign solvents and reagents throughout the synthesis is also a key consideration. Furthermore, developing a one-pot or tandem reaction sequence could significantly streamline the production process, making it more cost-effective and attractive for industrial applications.
Theoretical Predictions for Undiscovered Reactivity and Applications
Computational chemistry and theoretical modeling can provide invaluable insights into the undiscovered reactivity and potential applications of this compound. Density Functional Theory (DFT) calculations could be employed to predict the electronic properties of the molecule, including its HOMO-LUMO gap, charge distribution, and bond dissociation energies.
These theoretical studies could help in understanding its reactivity in various chemical transformations and in designing novel catalytic systems for its functionalization. For instance, computational modeling could predict the regioselectivity of cross-coupling reactions or the feasibility of novel cycloaddition reactions involving the vinyl group. Furthermore, theoretical predictions could guide the design of polymers with specific electronic or optical properties for applications in organic electronics or photonics. By simulating the behavior of this molecule in different environments, researchers can identify promising new avenues for exploration before embarking on extensive experimental work.
Q & A
Basic Research Questions
Q. What are the critical synthetic challenges in preparing 2,6-Diiodo-4-vinylphenyl Acetate, and how can they be addressed methodologically?
- Answer: The synthesis involves iodination at the 2,6-positions of the aromatic ring, which requires precise control of reaction conditions (e.g., iodine source, temperature, and stoichiometry). Key challenges include avoiding over-iodination and managing the reactivity of the vinyl group during esterification. A stepwise approach is recommended:
Protection of the vinyl group : Use inert atmospheres (N₂/Ar) to prevent polymerization .
Directed iodination : Employ iodine monochloride (ICl) with a Lewis acid catalyst (e.g., FeCl₃) to achieve regioselective substitution at the 2,6-positions .
Esterification : Acetylate the hydroxyl group post-iodination using acetic anhydride under mild acidic conditions (e.g., H₂SO₄ catalysis) .
- Validation : Monitor reaction progress via TLC and characterize intermediates via ¹H/¹³C NMR, noting iodine’s deshielding effects on aromatic protons.
Q. How can researchers ensure the stability of this compound during storage and handling?
- Answer: Stability issues arise from iodine’s susceptibility to photodehalogenation and the vinyl group’s reactivity. Mitigation strategies include:
- Storage : Keep in amber vials at –20°C under inert gas to minimize light/oxygen exposure .
- Handling : Use gloveboxes for air-sensitive steps.
- Purity assessment : Employ HPLC with UV detection (λ = 260–280 nm) to monitor degradation products like deiodinated derivatives .
Advanced Research Questions
Q. How do the iodine substituents influence the electronic and steric properties of this compound in cross-coupling reactions?
- Answer: Iodine’s strong electron-withdrawing effect polarizes the aromatic ring, enhancing electrophilicity at the 4-position (vinyl site). Steric hindrance at 2,6-positions directs coupling reactions (e.g., Suzuki-Miyaura) to the vinyl group. Methodological insights:
- Electronic effects : DFT calculations reveal reduced electron density at the vinyl group, favoring nucleophilic attacks .
- Steric constraints : Use bulky ligands (e.g., SPhos) to suppress side reactions at iodine sites .
Q. What analytical techniques are most effective for resolving contradictions in reported spectral data for this compound?
- Answer: Discrepancies in NMR/IR data often stem from solvent effects, impurities, or tautomerism. A multi-technique approach is essential:
High-resolution MS : Confirm molecular formula (C₁₀H₇I₂O₂) and isotopic patterns (iodine’s 127/129 amu split) .
Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of the acetate group) in DMSO-d₆ .
X-ray crystallography : Resolve ambiguities in regiochemistry using single-crystal diffraction .
- Data reconciliation : Compare experimental results with computational predictions (e.g., Gaussian NMR simulations) .
Q. How can the vinyl and acetate functional groups be exploited in designing stimuli-responsive materials?
- Answer: The vinyl group enables polymerization (e.g., radical-initiated), while the acetate acts as a cleavable linker. Applications include:
- Smart polymers : Incorporate into acrylate matrices for pH-responsive drug delivery (acetate hydrolysis at pH > 7) .
- Photoresponsive systems : Use iodine’s heavy atom effect to enhance intersystem crossing in OLEDs .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
